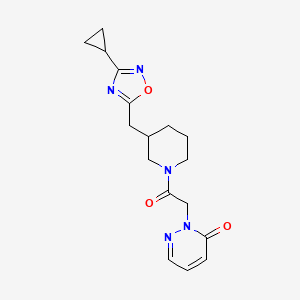

2-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Beschreibung

Eigenschaften

IUPAC Name |

2-[2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3/c23-15-4-1-7-18-22(15)11-16(24)21-8-2-3-12(10-21)9-14-19-17(20-25-14)13-5-6-13/h1,4,7,12-13H,2-3,5-6,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGYATDQTNVQTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2C(=O)C=CC=N2)CC3=NC(=NO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

- A pyridazinone core.

- A piperidine moiety.

- A cyclopropyl group attached to an oxadiazole ring.

This unique arrangement of functional groups is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Studies have shown that derivatives of oxadiazole compounds can possess significant antibacterial properties. For instance, compounds similar in structure to the target compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related oxadiazole derivatives range from 20 µM to over 100 µM against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

| Compound Type | Target Bacteria | MIC (µM) |

|---|---|---|

| Oxadiazole | Staphylococcus aureus | 20 - 40 |

| Oxadiazole | Escherichia coli | 40 - 70 |

| Cyclopropyl | Pseudomonas aeruginosa | >100 |

Anti-inflammatory Activity

The compound's structural components suggest potential anti-inflammatory effects. Similar compounds have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The oxadiazole ring may interact with enzymes involved in metabolic and oxidative stress pathways, potentially leading to altered cellular responses .

- Cell Signaling Modulation : The compound could influence cell signaling pathways related to inflammation and apoptosis by interacting with specific receptors or transcription factors .

- Antibacterial Mechanism : The presence of the cyclopropyl group may enhance membrane permeability or disrupt bacterial cell wall synthesis, contributing to its antimicrobial properties .

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of similar oxadiazole derivatives. For example:

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research has shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies indicate that it inhibits cell growth in glioblastoma and multiple myeloma by targeting specific cellular pathways involved in tumor progression. The mechanism of action appears to involve the inhibition of proteasome activity, which is crucial for regulating protein degradation and cellular homeostasis .

Neuropharmacological Effects

The compound has been evaluated for its effects on the central nervous system. Preliminary studies suggest it may act as a selective modulator of muscarinic receptors, particularly M1 receptors, which are implicated in cognitive functions and memory processes. The functional selectivity indicates potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial effects against various bacterial strains. Studies have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, suggesting its potential as an antibacterial agent .

Case Studies

Case Study 1: Anticancer Activity Assessment

In a study conducted by Prabhakar et al., the compound was tested against glioblastoma cell lines using an MTT assay to evaluate cell viability. The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Neuropharmacological Evaluation

A pharmacological evaluation published in the Journal of Medicinal Chemistry explored the interaction of this compound with muscarinic receptors. It was found to exhibit partial agonist activity at M1 receptors while acting as an antagonist at M2 and M3 receptors, highlighting its potential for cognitive enhancement without the side effects typical of non-selective agents .

Analyse Chemischer Reaktionen

Piperidine Ring Modifications

The piperidine moiety undergoes substitutions and functionalizations at its nitrogen or carbon centers.

Example : In , piperidine derivatives undergo carboxamide formation via coupling with carboxylic acids or activated esters, a reaction applicable to the target compound’s piperidine nitrogen .

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring participates in electrophilic substitutions, cycloadditions, and ring-opening reactions.

Example : The cyclopropyl-substituted oxadiazole in demonstrates stability under mild conditions but undergoes ring-opening in concentrated HCl to yield a carboxylic acid derivative .

Pyridazinone Core Reactivity

The pyridazin-3(2H)-one core undergoes nucleophilic substitutions and redox reactions.

Example : In , pyridazinone derivatives are functionalized via alkylation at the lactam oxygen, a reaction applicable to the target compound’s core .

Amide Bond Hydrolysis

| Conditions | Products | Source |

|---|---|---|

| Acidic (HCl, reflux) | Carboxylic acid + amine | |

| Basic (NaOH, H₂O) | Carboxylate salt + amine |

Cyclopropane Ring Reactivity

| Reaction Type | Conditions/Reagents | Outcome | Source |

|---|---|---|---|

| Ring-Opening | Br₂, hv | Addition across cyclopropane to form dibromo derivatives. | |

| Metal-Catalyzed | Rh₂(OAc)₄ | Insertion reactions with transition metals. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for achieving high yield and purity of the target compound?

- Methodological Answer : The synthesis involves multi-step pathways, including cyclopropane functionalization, oxadiazole ring formation, and piperidine coupling. Key parameters include:

- Reaction Temperature : 80–100°C for oxadiazole cyclization to minimize side reactions .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) for nucleophilic substitutions .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps, with reaction times of 12–24 hours .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures .

Q. How can spectroscopic techniques (NMR, HRMS) be employed to confirm the compound’s structure?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on diagnostic peaks:

- Pyridazinone C=O at δ ~165–170 ppm in ¹³C NMR.

- Cyclopropyl protons as a multiplet at δ ~1.2–1.5 ppm in ¹H NMR .

- HRMS : Use ESI+ mode to confirm molecular ion [M+H]⁺ with <2 ppm mass error .

Q. What are the critical impurities to monitor during synthesis, and how can purity be assessed?

- Key Impurities :

- Unreacted intermediates (e.g., 3-cyclopropyl-1,2,4-oxadiazole-5-carbaldehyde).

- Hydrolysis by-products (e.g., pyridazinone ring-opened derivatives) .

- Assessment Methods :

- HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient (85:15 to 50:50 over 20 min) .

- TLC : Spotting with ninhydrin for amine-containing impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodological Answer :

- Core Modifications : Systematically vary substituents (e.g., cyclopropyl vs. phenyl on the oxadiazole) to assess impact on target binding .

- Functional Group Analysis : Replace the pyridazinone ring with pyrimidinone or triazinone to evaluate potency shifts .

- In Silico Docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., FLAP inhibitors) .

Q. How should researchers address discrepancies between in vitro binding data and in vivo efficacy?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma stability (e.g., human liver microsomes) and permeability (Caco-2 assays) to identify bioavailability issues .

- Metabolite Identification : Use LC-MS/MS to detect rapid hepatic clearance or inactive metabolites .

- Dose Optimization : Conduct murine ex vivo studies with escalating doses to correlate exposure (AUC) with target engagement (LTB4 inhibition) .

Q. What computational strategies predict the compound’s binding mode to enzymes like 5-lipoxygenase?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns using GROMACS to assess stability of the oxadiazole-piperidine motif in the active site .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize synthetic targets .

Q. How can the pharmacokinetic profile be optimized without compromising target affinity?

- Methodological Answer :

- LogP Adjustments : Introduce hydrophilic groups (e.g., -OH or -NH₂) to the piperidine ring to reduce LogP from ~3.5 to ~2.0, enhancing solubility .

- CYP Inhibition Assays : Test against CYP3A4 and CYP2D6 to mitigate drug-drug interaction risks .

Q. What strategies enable selective functionalization of the pyridazinone ring?

- Methodological Answer :

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during piperidine coupling .

- Metal-Free Conditions : Employ Mitsunobu reactions for ether linkages to avoid Pd residue contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.